![molecular formula C24H17BrN2O8S2 B421218 ETHYL 2-BENZAMIDO-6-BROMO-7-[(4-NITROBENZENESULFONYL)OXY]-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B421218.png)
ETHYL 2-BENZAMIDO-6-BROMO-7-[(4-NITROBENZENESULFONYL)OXY]-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-BENZAMIDO-6-BROMO-7-[(4-NITROBENZENESULFONYL)OXY]-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-BENZAMIDO-6-BROMO-7-[(4-NITROBENZENESULFONYL)OXY]-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core, bromination, sulfonylation, and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-BENZAMIDO-6-BROMO-7-[(4-NITROBENZENESULFONYL)OXY]-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL 2-BENZAMIDO-6-BROMO-7-[(4-NITROBENZENESULFONYL)OXY]-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-BENZAMIDO-6-BROMO-7-[(4-NITROBENZENESULFONYL)OXY]-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-BENZAMIDO-6-BROMO-7-[(4-NITROBENZENESULFONYL)OXY]-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Benzothiophene derivatives: These compounds share the benzothiophene core and may have similar chemical and biological properties.
Sulfonylated compounds: Compounds with sulfonyl groups may exhibit similar reactivity and applications.
Brominated compounds: Brominated compounds are often used in organic synthesis and may have comparable reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17BrN2O8S2 |
|---|---|
Molecular Weight |
605.4g/mol |
IUPAC Name |
ethyl 2-benzamido-6-bromo-7-(4-nitrophenyl)sulfonyloxy-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H17BrN2O8S2/c1-2-34-24(29)19-17-12-13-18(25)20(35-37(32,33)16-10-8-15(9-11-16)27(30)31)21(17)36-23(19)26-22(28)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,26,28) |
InChI Key |
ABMTZABKJPBKAN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


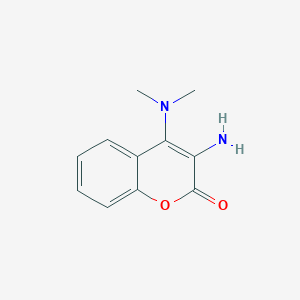
![3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B421139.png)
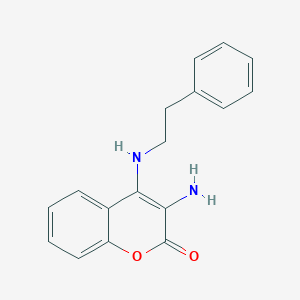
![2-({[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl)-1H-indol-3-yl 4-methylbenzenesulfonate](/img/structure/B421141.png)
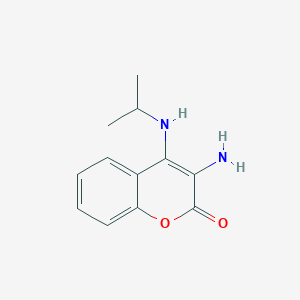
![2,3-Dimethyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B421146.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B421148.png)
![4-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B421149.png)
![1,2,3,4,7,8,9,10-Octahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one](/img/structure/B421151.png)
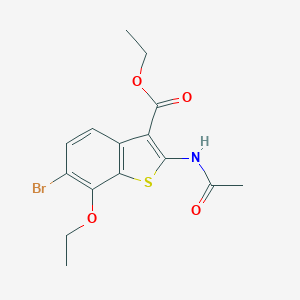
![7-bromo-8-ethoxy[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B421153.png)
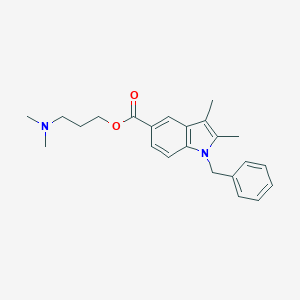
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B421156.png)
![N'-{4-[(5-methoxy-1-benzofuran-3-yl)carbonyl]phenyl}-N,N-dimethylethanimidamide](/img/structure/B421159.png)
